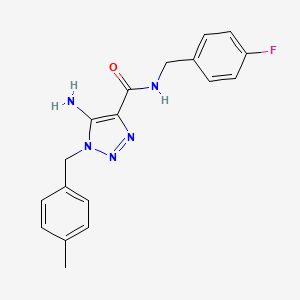

5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

説明

This compound is a 1,2,3-triazole derivative characterized by a carboxamide group at position 4, an amino group at position 5, and two benzyl substituents: a 4-fluorobenzyl group at the N1 position and a 4-methylbenzyl group at the N1' position (). The molecular formula is C₁₈H₁₇FN₅O, with a molecular weight of approximately 349.36 g/mol (calculated based on analogous structures in ). Its structural uniqueness lies in the combination of electron-withdrawing (4-fluoro) and electron-donating (4-methyl) groups on the benzyl moieties, which may influence its physicochemical properties and biological interactions. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, as described for related triazole derivatives ().

特性

IUPAC Name |

5-amino-N-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c1-12-2-4-14(5-3-12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMURBMNROUZHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR) based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 345.36 g/mol. Its structure features a triazole ring, which is significant for its biological activity. The presence of fluorobenzyl and methylbenzyl groups contributes to its unique chemical properties and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against various pathogens, making it a candidate for treating infections.

- Antifungal Activity : The compound has demonstrated efficacy against fungi, suggesting potential use in antifungal therapies.

- Antiviral Properties : Preliminary data suggest that it may inhibit viral replication, although further studies are needed to confirm these effects.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes or receptors involved in disease processes, including cancer and inflammation.

The mechanism of action typically involves the interaction of the compound with specific molecular targets within biological systems. For example, it may inhibit enzymes crucial for pathogen survival or modulate receptor activity involved in disease pathways.

Structure-Activity Relationships (SAR)

A detailed analysis of SAR has revealed that modifications to the triazole core and substituent groups significantly influence biological activity. For instance:

- Fluorination Effects : The position of fluorine substitution has been shown to affect potency; fluorine at the para position enhances activity compared to other positions .

- Functional Group Variations : The introduction of different functional groups can lead to variations in solubility and metabolic stability, which are critical for therapeutic efficacy .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of 5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide regarding its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains a chlorophenyl group | Different halogen substituent may influence biological activity |

| 5-amino-N-(4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks fluorine substitution | Focuses on methylphenyl interactions |

| 5-amino-N-(4-bromobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains bromine instead of fluorine | May exhibit different reactivity patterns |

Chagas Disease Treatment

One notable application is in the treatment of Chagas disease caused by Trypanosoma cruzi. A study demonstrated that derivatives of the triazole core exhibited submicromolar activity against this parasite in vitro. The most potent compounds showed significant suppression of parasite burden in mouse models . This highlights the potential for developing new treatments for neglected diseases using this compound.

Inhibition of Carbonic Anhydrase-II

Another study found that similar triazole derivatives showed moderate inhibition against carbonic anhydrase-II enzyme. Compounds were evaluated for their inhibitory potential with IC50 values ranging from 13.8 to 35.7 µM . This suggests that modifications to the triazole structure could lead to effective enzyme inhibitors with therapeutic applications.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported biological activities:

Notes:

- For example, the 2,4-difluorophenyl analog () demonstrated moderate activity against renal cancer cells (GP = -13.42%) .

- Electronic Effects : The 4-methyl group in the target compound may enhance metabolic stability compared to chlorinated analogs, which are prone to phase I oxidative metabolism ().

- Synthetic Accessibility : Derivatives with para-substituted benzyl groups (e.g., 4-fluoro, 4-methyl) are synthesized efficiently via CuAAC, as confirmed by IR and NMR data ().

Structural and Functional Insights

Substituent Position Matters: Chlorine vs. Methyl: Chlorine at ortho/meta positions () increases molecular weight and lipophilicity (ClogP ~3.5 vs. Fluorine Effects: The 4-fluorobenzyl group in the target compound balances electron withdrawal and metabolic resistance, as fluorine is less susceptible to CYP450-mediated oxidation compared to chlorine .

Biological Activity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。